7,8-Didehydroastaxanthin

概要

説明

7,8-Didehydroastaxanthin is a carotenoid compound that belongs to the class of keto-carotenoids. It is structurally related to astaxanthin, a well-known antioxidant pigment found in marine organisms such as salmon, shrimp, and krill. This compound is characterized by its orange-red color and is known for its potent antioxidant properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Didehydroastaxanthin typically involves the oxidative transformation of astaxanthin. This process can be achieved through various chemical reactions, including the use of oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using biotechnological approaches. Microalgae such as Haematococcus pluvialis are cultivated under specific conditions to produce astaxanthin, which is then chemically modified to obtain this compound. This method is advantageous due to its sustainability and cost-effectiveness.

化学反応の分析

Types of Reactions: 7,8-Didehydroastaxanthin undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: It can be reduced to form more saturated carotenoids.

Substitution: Functional groups on the molecule can be substituted with other groups to modify its properties.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, hydrogen gas.

Solvents: Dichloromethane, chloroform, acetone.

Major Products:

科学的研究の応用

Nutraceutical Applications

Antioxidant Properties

7,8-Didehydroastaxanthin exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Research indicates that it can scavenge free radicals more effectively than other carotenoids, making it a valuable ingredient in dietary supplements aimed at improving health and preventing diseases related to oxidative damage .

Health Benefits

Studies have shown that this compound may support cardiovascular health by improving lipid profiles and reducing inflammation. It has also been linked to enhanced cognitive function and eye health due to its ability to cross the blood-brain barrier and accumulate in retinal tissues .

| Health Benefit | Mechanism of Action |

|---|---|

| Cardiovascular Protection | Reduces oxidative stress and inflammation |

| Cognitive Enhancement | Crosses blood-brain barrier; protects neuronal cells |

| Eye Health | Accumulates in retinal tissues; protects against UV damage |

Agricultural Applications

Animal Feed Additive

In aquaculture and poultry industries, this compound is used as a feed additive to enhance the pigmentation of fish and poultry. This not only improves the aesthetic quality of the products but also boosts their nutritional value by increasing the levels of beneficial carotenoids in the meat .

Plant Growth Promotion

Emerging research suggests that carotenoids like this compound may play a role in promoting plant growth and resilience against environmental stressors. Its application in agriculture could lead to improved crop yields and sustainability practices.

Environmental Applications

Bioremediation Potential

The compound has shown promise in bioremediation efforts due to its ability to absorb heavy metals and other pollutants from the environment. Research indicates that plants or microorganisms engineered to produce or accumulate this compound can be employed to clean contaminated soils and water sources .

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Nutritional Biochemistry demonstrated that supplementation with this compound significantly reduced markers of oxidative stress in human subjects. Participants who received this compound showed lower levels of malondialdehyde (MDA), a biomarker for oxidative damage, compared to a control group .

Case Study 2: Aquaculture Application

Research conducted on salmon farming revealed that diets enriched with this compound resulted in enhanced skin coloration and improved overall health metrics in fish populations. The findings suggest that this carotenoid could be an effective alternative to synthetic colorants currently used in aquaculture .

作用機序

The mechanism of action of 7,8-Didehydroastaxanthin involves its ability to scavenge free radicals and reduce oxidative stress. It interacts with molecular targets such as reactive oxygen species and reactive nitrogen species, neutralizing them and preventing cellular damage. The compound also modulates various signaling pathways involved in inflammation and apoptosis, contributing to its protective effects.

類似化合物との比較

Astaxanthin: A closely related keto-carotenoid with similar antioxidant properties.

Canthaxanthin: Another keto-carotenoid with applications in food and cosmetics.

Beta-Carotene: A precursor to vitamin A with antioxidant properties.

Uniqueness: 7,8-Didehydroastaxanthin is unique due to its specific structural modifications, which enhance its antioxidant capacity compared to other carotenoids. Its ability to undergo various chemical transformations also makes it a versatile compound for research and industrial applications.

生物活性

7,8-Didehydroastaxanthin (DDA) is a carotenoid derivative of astaxanthin, notable for its unique chemical structure and significant biological activities. This compound has garnered attention for its potential therapeutic applications due to its antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of DDA, supported by relevant research findings and case studies.

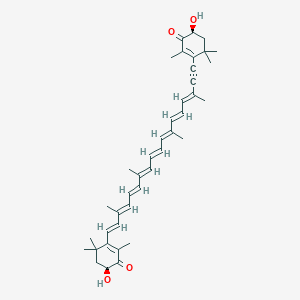

Chemical Structure and Properties

This compound is characterized by a polyene chain with conjugated double bonds and two polar β-ionone rings. Its molecular formula is C₁₈H₁₈O, and it exhibits strong light absorption properties, which contribute to its biological functions. The compound's structural configuration allows it to interact effectively with cellular membranes, enhancing its bioactivity .

Antioxidant Properties

DDA demonstrates potent antioxidant activity, significantly reducing oxidative stress by scavenging reactive oxygen species (ROS). Research indicates that DDA's antioxidant capacity is markedly higher than that of several other carotenoids and vitamins. For example, it has been reported to be up to 6000 times more effective than vitamin C in quenching free radicals .

Table 1: Comparative Antioxidant Potency of DDA

| Compound | Relative Antioxidant Potency |

|---|---|

| Vitamin C | 1x |

| DDA | 6000x |

| Astaxanthin | 110x |

| Resveratrol | 3000x |

Anti-inflammatory Effects

DDA has shown significant anti-inflammatory effects in various animal models. Studies have demonstrated that it can inhibit the expression of pro-inflammatory cytokines and enzymes, contributing to its potential in treating inflammatory diseases .

Anticancer Activity

Research indicates that DDA possesses anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In vitro studies have shown that DDA can suppress the proliferation of various cancer cell lines, including breast and colon cancer cells. Furthermore, animal studies suggest that DDA may reduce tumor size and improve survival rates in cancer-bearing models .

Case Study 1: Antioxidant Efficacy in Diabetic Rats

A study conducted on diabetic rats demonstrated that administration of DDA significantly lowered blood glucose levels and improved oxidative stress markers compared to controls. The findings suggest a protective role against diabetes-related complications due to its antioxidant properties .

Case Study 2: Anti-inflammatory Effects in Arthritis Models

In a model of rheumatoid arthritis, DDA treatment resulted in reduced joint swelling and inflammation markers. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to untreated controls.

Safety and Toxicity

Toxicity studies indicate that DDA has a low toxicity profile, with no adverse effects observed at doses up to 2000 mg/kg body weight in animal models. Long-term safety assessments are still needed to establish its safety for human consumption .

Future Directions

The current body of research highlights the promising biological activities of this compound. Future studies should focus on:

- Clinical trials to assess efficacy and safety in humans.

- Investigating the mechanisms underlying its bioactivities.

- Exploring potential applications in nutraceuticals and pharmaceuticals.

特性

IUPAC Name |

(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E)-18-[(4S)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15-octaen-17-ynyl]-2,4,4-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H50O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-21,23,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,27-15+,28-16+,29-19+,30-20+/t35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQRJBLJDFPOBX-AKKQMVQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C#CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C#CC2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313436 | |

| Record name | 7,8-Didehydroastaxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19866-02-5 | |

| Record name | 7,8-Didehydroastaxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19866-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asterinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019866025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,8-Didehydroastaxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,8-DIDEHYDROASTAXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBJ4WSK12V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。